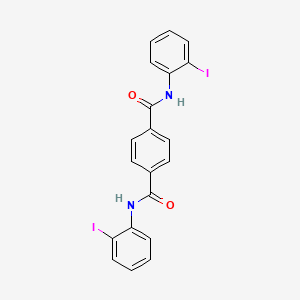![molecular formula C19H12BrN5O7 B4932887 N-(4-bromophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4932887.png)
N-(4-bromophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide, commonly known as BTA-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTA-1 is a member of the family of benzamides, which are known to have various biological activities.
Mecanismo De Acción
The exact mechanism of action of BTA-1 is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which is involved in the innate immune response. By inhibiting cGAS, BTA-1 can reduce inflammation and protect neurons from damage.
Biochemical and Physiological Effects:
BTA-1 has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which can protect cells from oxidative stress. BTA-1 has also been shown to increase the levels of the neurotransmitter dopamine, which is important for the regulation of movement and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BTA-1 in lab experiments is its high purity and stability. It can be easily synthesized and stored for future use. However, one of the limitations of using BTA-1 is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of BTA-1. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of BTA-1 and its effects on various biochemical and physiological processes.
Métodos De Síntesis
BTA-1 can be synthesized through a three-step process involving the reaction of 4-bromoaniline with 2,4,6-trinitrobenzene-1-sulfonyl chloride, followed by the reduction of the nitro group with tin(II) chloride, and finally, the reaction of the resulting amine with 4-(trifluoromethyl)benzoic acid chloride. This synthesis method has been optimized to yield high purity BTA-1.
Aplicaciones Científicas De Investigación
BTA-1 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. BTA-1 has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as multiple sclerosis and rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-4-(2,4,6-trinitroanilino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN5O7/c20-12-3-7-14(8-4-12)22-19(26)11-1-5-13(6-2-11)21-18-16(24(29)30)9-15(23(27)28)10-17(18)25(31)32/h1-10,21H,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWMHZRWGLGHTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-morpholinesulfonamide](/img/structure/B4932821.png)
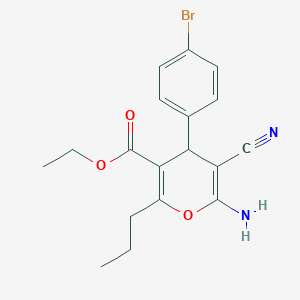
![1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4932832.png)
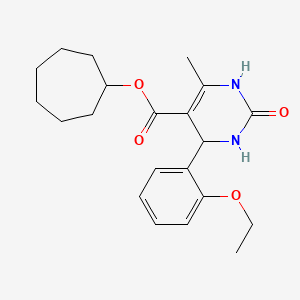
![N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B4932845.png)
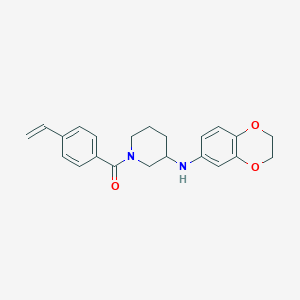
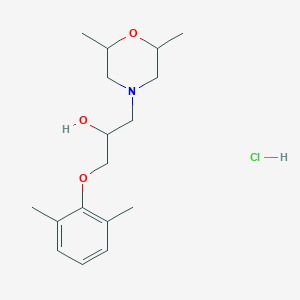
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4932883.png)

![1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B4932897.png)
